molecular formula C20H18ClFO3 B5251777 4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5251777
M. Wt: 360.8 g/mol
InChI Key: VXTDIKASPIISGI-UHFFFAOYSA-N
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Description

4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base such as sodium ethoxide.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a strong base like potassium carbonate.

    Chlorination: The chlorination of the chromenone core can be achieved using thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxylation of the chromenone core can be performed using sodium methoxide and 4-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-6-CHLORO-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the fluorophenyl group, which may result in different biological activities.

    4-BUTYL-6-CHLORO-7-[(4-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Contains a methoxyphenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.

Uniqueness

4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

4-butyl-6-chloro-7-[(4-fluorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFO3/c1-2-3-4-14-9-20(23)25-18-11-19(17(21)10-16(14)18)24-12-13-5-7-15(22)8-6-13/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDIKASPIISGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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